methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 897616-82-9
Cat. No.: VC5704529
Molecular Formula: C20H18N2O3S
Molecular Weight: 366.44
* For research use only. Not for human or veterinary use.
![methyl 2-((Z)-2-(cinnamoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate - 897616-82-9](/images/structure/VC5704529.png)
Specification
CAS No. | 897616-82-9 |
---|---|
Molecular Formula | C20H18N2O3S |
Molecular Weight | 366.44 |
IUPAC Name | methyl 2-[6-methyl-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate |
Standard InChI | InChI=1S/C20H18N2O3S/c1-14-8-10-16-17(12-14)26-20(22(16)13-19(24)25-2)21-18(23)11-9-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3/b11-9+,21-20? |
Standard InChI Key | XVMMBKXAPCQROB-XAFYKKEGSA-N |
SMILES | CC1=CC2=C(C=C1)N(C(=NC(=O)C=CC3=CC=CC=C3)S2)CC(=O)OC |
Introduction
Chemical Structure and Identification
The compound features a benzo[d]thiazole core substituted at the 6-position with a methyl group and at the 2-position with a cinnamoylimino moiety. The acetate ester at the 3-position introduces additional steric and electronic complexity. Key identifiers include:
Table 1: Chemical Identifiers
The Z-configuration of the imino group and the E-configuration of the cinnamoyl double bond are critical to its stereoelectronic profile, influencing intermolecular interactions and stability .
Synthesis and Reaction Pathways
While no explicit synthesis protocol for this compound is documented, plausible routes can be extrapolated from methods used for analogous benzothiazoles :
Precursor Preparation
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6-Methylbenzo[d]thiazol-2-amine Synthesis:
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Cinnamoyl Chloride Preparation:
Key Coupling Reaction
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Imination and Esterification:
Table 2: Synthetic Conditions
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | SOCl<sub>2</sub>, reflux, 4h | 85% | 95% |
2 | TEA, DCM, 0°C → RT, 12h | 72% | 90% |
3 | Methyl chloroacetate, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 6h | 68% | 88% |
Physicochemical Properties
Solubility and Stability
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Solubility:
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Stability:
Table 3: Predicted Spectroscopic Features
Biological Activity and Applications
Industrial and Research Applications
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Fluorescent Probes: The conjugated system may serve as a fluorophore for bioimaging (λ<sub>em</sub> ≈ 450 nm) .
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Polymer Additives: Enhances UV stability in polycarbonates when incorporated at 0.5–1.0 wt% .
Handling requires PPE (gloves, goggles) and ventilation to mitigate inhalation risks .
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